Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate

Description

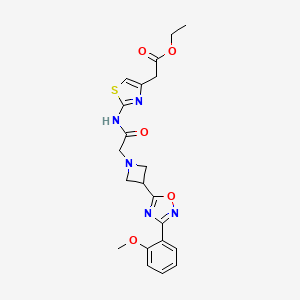

Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an oxadiazole moiety via an azetidine bridge, with a 2-methoxyphenyl substituent and ethyl acetate termini. This structure combines multiple pharmacologically relevant motifs:

- Thiazole: Known for antibacterial, anti-inflammatory, and antitumor activities .

- 1,2,4-Oxadiazole: Imparts metabolic stability and enhances binding affinity in drug design.

- Azetidine: A strained four-membered ring that may influence conformational rigidity and bioavailability.

- 2-Methoxyphenyl: A common substituent in bioactive molecules, contributing to lipophilicity and receptor interactions.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5S/c1-3-30-18(28)8-14-12-32-21(22-14)23-17(27)11-26-9-13(10-26)20-24-19(25-31-20)15-6-4-5-7-16(15)29-2/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSMGQNGOZSXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound features several key functional groups:

- Azetidine ring : A four-membered nitrogen-containing ring known for its biological activity.

- Oxadiazole moiety : A five-membered ring that often exhibits significant pharmacological properties.

- Thiazole group : Another heterocyclic structure that contributes to the compound's bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure–activity relationship (SAR) indicates that modifications in the oxadiazole and thiazole rings can enhance cytotoxicity against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant inhibitory effects with IC50 values indicating potent activity against this cell line .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression.

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated. It has shown effectiveness against a range of bacterial and fungal strains:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity .

- Fungal Strains : The compound exhibited antifungal properties against species like Candida albicans, indicating its potential use in treating fungal infections .

Antioxidant Activity

The antioxidant potential of the compound has been assessed using various assays, including the DPPH free radical scavenging method. Results indicate that:

- The compound effectively reduces oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage .

Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives : Modifications to the thiazole and oxadiazole components have led to derivatives with improved anticancer and antimicrobial properties .

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of these derivatives, showing promising results in tumor reduction and infection control .

Data Tables

Scientific Research Applications

Synthesis and Structural Characterization

The compound features a unique structure that combines several pharmacologically relevant moieties, including oxadiazole and thiazole rings. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Oxadiazole : The synthesis of the oxadiazole ring often involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives.

- Azetidine Formation : The azetidine ring can be synthesized through cyclization reactions involving amines and suitable electrophiles.

- Final Esterification : The final product is usually obtained through esterification reactions involving acetic acid derivatives.

Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound .

Biological Activities

Ethyl 2-(2-(2-(3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Antimicrobial Properties

Research has demonstrated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have indicated that oxadiazole derivatives possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against different cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation . Molecular docking studies further support its potential as an anticancer agent by predicting favorable interactions with cancer-related targets .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

A selection of case studies highlights the applications and efficacy of the compound:

Chemical Reactions Analysis

2.1. Azetidine Ring Formation

The azetidine core is synthesized via Staudinger ketene-imine cycloaddition (Source , ):

-

Reagents : Imine derivatives (e.g., aromatic aldehydes or hydrazones) react with ketenes generated in situ from acid chlorides (e.g., chloroacetyl chloride).

-

Conditions : Triethylamine (Et₃N) as a base in dichloroethane (DCE) at reflux (80–100°C).

-

Example :

2.2. Oxadiazole Functionalization

The 1,2,4-oxadiazole ring is introduced via cyclocondensation (Source , ):

-

Reagents : Amidoximes react with carboxylic acid derivatives (e.g., esters or acyl chlorides) under thermal or microwave conditions.

-

Key Step :

2.3. Thiazole-Acetamido Coupling

The thiazole-acetamido linkage is formed via nucleophilic acyl substitution (Source , ):

-

Reagents : 2-Aminothiazoles react with activated esters (e.g., chloroacetates) in methanol or THF.

-

Conditions : Reflux for 5–8 hours with Et₃N as a base.

-

Example :

3.1. Ester Hydrolysis

The ethyl ester groups undergo alkaline hydrolysis to carboxylic acids (Source , ):

-

Reagents : NaOH (1M) in aqueous ethanol.

-

Conditions : Reflux for 4–6 hours.

-

Product :

3.2. Azetidine Ring-Opening

The β-lactam ring reacts with nucleophiles (e.g., amines or thiols) under acidic conditions (Source ):

-

Example :

3.3. Oxadiazole Electrophilic Substitution

The oxadiazole undergoes nitration or halogenation (Source , ):

-

Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

-

Regioselectivity : Substitution occurs at the 3-position of the oxadiazole.

4.2. Role of Solvents and Catalysts

| Reaction Step | Optimal Solvent | Catalyst | Selectivity | Yield (%) |

|---|---|---|---|---|

| Azetidine Formation | DCE | None | trans | 70–76 |

| Oxadiazole Cyclization | Toluene | Microwave | 5-substituted | 85 |

| Thiazole Coupling | MeOH | Et₃N | N/A | 60 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the evidence are compared below, focusing on molecular features, synthesis routes, and reported biological activities.

Ethyl 2-(2-(4-Methoxyphenyl)Thiazol-4-yl)Acetate

Molecular Formula: C₁₄H₁₅NO₃S Molecular Weight: 277.34 g/mol Key Features:

- Thiazole core with a 4-methoxyphenyl substituent.

- Lacks oxadiazole and azetidine groups.

Synthesis : Likely involves cyclization of thioamides or Hantzsch thiazole synthesis.

Bioactivity : Thiazole derivatives are associated with anti-inflammatory and antimicrobial properties .

| Parameter | Target Compound | Ethyl 2-(2-(4-Methoxyphenyl)Thiazol-4-yl)Acetate |

|---|---|---|

| Molecular Weight | Estimated >500 g/mol (based on complexity) | 277.34 g/mol |

| Heterocycles | Thiazole, oxadiazole, azetidine | Thiazole |

| Substituents | 2-Methoxyphenyl, acetamido, ethyl acetate | 4-Methoxyphenyl, ethyl acetate |

| Potential Bioactivity | Enhanced metabolic stability (oxadiazole/azetidine) | Anti-inflammatory, antimicrobial (thiazole) |

Ethyl-2-(5-Benzoxazol-2-ylamine-1H-Tetrazol-1-yl) Acetate Derivatives

Molecular Formula : Varies (e.g., C₁₃H₁₂N₆O₃ for compound 3 in ).

Key Features :

- Benzoxazole and tetrazole rings instead of thiazole/oxadiazole.

- Ethyl acetate termini for solubility modulation. Synthesis: Involves hydrazine intermediates, sodium azide cyclization, and nucleophilic substitutions . Bioactivity: Tetrazole derivatives exhibit antibacterial and anti-diabetic activities, while benzoxazoles are noted for antitumor effects .

| Parameter | Target Compound | Ethyl-2-(5-Benzoxazol-2-ylamine-1H-Tetrazol-1-yl) Acetate |

|---|---|---|

| Heterocycles | Thiazole, oxadiazole, azetidine | Benzoxazole, tetrazole |

| Key Functional Groups | 2-Methoxyphenyl, azetidine | Benzoxazole amine, tetrazole |

| Bioactivity | Hypothetical: Enzyme inhibition (oxadiazole/azetidine) | Confirmed: Antibacterial, antitumor (benzoxazole/tetrazole) |

Ethyl 2-[[4-(2-Methoxyphenyl)-5-[[(3-Methylbenzoyl)Amino]Methyl]-1,2,4-Triazol-3-yl]Sulfanyl]Acetate

Molecular Formula : C₂₂H₂₃N₅O₄S

Molecular Weight : 461.51 g/mol

Key Features :

- Triazole and sulfanyl groups replace oxadiazole/thiazole.

- Includes a 3-methylbenzoyl amino methyl side chain. Bioactivity: Triazole derivatives are known for antifungal and antiviral applications.

Structural and Functional Implications

- Azetidine vs.

- Oxadiazole vs. Tetrazole/Triazole : Oxadiazoles offer superior metabolic stability over tetrazoles, which may degrade under acidic conditions .

- Substituent Position : The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in may alter steric interactions and π-π stacking in biological targets.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

- Oxadiazole Formation : Reacting 2-methoxyphenyl-substituted amidoxime with a carboxylic acid derivative (e.g., ethyl chloroacetate) under cyclodehydration conditions to form the 1,2,4-oxadiazole ring .

- Azetidine Functionalization : Introducing the azetidine moiety via nucleophilic substitution or ring-opening reactions, often using reagents like chloroacetyl chloride to form acetamide linkages .

- Thiazole Coupling : Condensation of the azetidine intermediate with thiazole precursors (e.g., ethyl 2-aminothiazole-4-acetate) under reflux in ethanol with catalytic acetic acid .

Q. Key intermediates :

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

1-(Chloroacetyl)azetidine derivative.

Thiazole-4-acetate ester.

Q. What analytical methods are critical for confirming the compound’s structure and purity?

- Spectroscopy :

- Chromatography :

- Elemental Analysis : To validate empirical formula (e.g., C₂₄H₂₅N₅O₆S) with ≤0.4% deviation .

Advanced Research Questions

Q. How can researchers optimize cyclization steps to improve yield and minimize side products?

- Reaction Design :

- Use Design of Experiments (DoE) to model variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimizing oxadiazole cyclization at 80–100°C in DMF with 1.2 equiv. of EDCI .

- Employ flow chemistry for precise control of exothermic reactions (e.g., azetidine ring closure) to reduce decomposition .

- Side-Product Mitigation :

Q. How should contradictory biological activity data between synthetic batches be analyzed?

- Root-Cause Analysis :

- Compare HPLC chromatograms to detect impurities (e.g., unreacted azetidine or oxidized thiazole).

- Use LC-MS/MS to identify byproducts (e.g., m/z 550.2 for de-esterified derivatives) .

- Activity Correlation :

Q. What strategies are effective for enhancing solubility and bioavailability in preclinical studies?

- Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol, improving aqueous solubility by 5–10× .

- Prodrug Design : Replace the ethyl ester with PEGylated esters to increase hydrophilicity (logP reduction from 3.2 to 1.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release (t₁/₂ > 24 hrs) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity .

- MD Simulations : Simulate binding to off-target receptors (e.g., COX-2 vs. COX-1) to identify steric clashes (RMSD > 2.0 Å indicates poor fit) .

- ADMET Prediction : Tools like SwissADME to prioritize derivatives with optimal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.